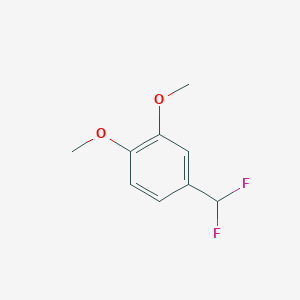
4-(Difluoromethyl)-1,2-dimethoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Difluoromethyl)-1,2-dimethoxybenzene is an organic compound that features a benzene ring substituted with two methoxy groups and a difluoromethyl group
准备方法
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of 1,2-dimethoxybenzene using difluoromethylating agents such as difluoromethyl iodide (CF2HI) or difluoromethyl sulfone (CF2HSO2Ph) under specific reaction conditions . The reaction often requires the presence of a base, such as potassium carbonate (K2CO3), and a solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Industrial Production Methods
Industrial production of 4-(Difluoromethyl)-1,2-dimethoxybenzene may involve continuous flow processes to enhance efficiency and yield. For instance, the use of fluoroform (CF3H) in a continuous flow reactor has been explored for the difluoromethylation of aromatic compounds . This method allows for better control over reaction parameters and scalability.
化学反应分析
Types of Reactions
4-(Difluoromethyl)-1,2-dimethoxybenzene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Substitution: Electrophiles such as bromine (Br2) or nitronium ion (NO2+).
Major Products
Oxidation: Formation of 4-(difluoromethyl)-1,2-dimethoxybenzaldehyde or 4-(difluoromethyl)-1,2-dimethoxybenzoic acid.
Reduction: Formation of 4-(methyl)-1,2-dimethoxybenzene.
Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.
科学研究应用
4-(Difluoromethyl)-1,2-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioisostere in drug design, where the difluoromethyl group can mimic hydroxyl or thiol groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of 4-(Difluoromethyl)-1,2-dimethoxybenzene involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. This interaction can modulate biological pathways, leading to various physiological effects .
相似化合物的比较
Similar Compounds
4-(Trifluoromethyl)-1,2-dimethoxybenzene: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
4-(Methyl)-1,2-dimethoxybenzene: Lacks the fluorine atoms, resulting in different chemical properties.
Uniqueness
4-(Difluoromethyl)-1,2-dimethoxybenzene is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .
生物活性
4-(Difluoromethyl)-1,2-dimethoxybenzene is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C10H10F2O2
- Molecular Weight : 202.18 g/mol
- IUPAC Name : this compound
- Canonical SMILES : COc1cc(cc(c1OC)C(F)F)C(F)F
The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The difluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and influencing enzyme activity.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antimicrobial Activity : Studies have shown that fluorinated compounds can exhibit enhanced antimicrobial properties compared to their non-fluorinated counterparts. The presence of the difluoromethyl group may contribute to this increased activity through improved binding to microbial enzymes or receptors.
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have indicated cytotoxic effects on various cancer cell lines, possibly through apoptosis induction or cell cycle arrest mechanisms .
- Insecticidal Activity : Research has demonstrated that similar compounds can act as effective insecticides. The structural similarity to known attractants for pests suggests potential applications in pest control strategies.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Enhanced activity against bacteria | |
| Anticancer | Cytotoxic effects on cancer cells | |
| Insecticidal | Attraction and toxicity in insects |
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of various difluoromethylated compounds on human cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity at concentrations as low as 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry assays .
Case Study 2: Insect Attraction
In a field study focusing on pest management, researchers tested the attractiveness of this compound to Bactrocera dorsalis, a common agricultural pest. The compound was found to be highly attractive, leading to a notable increase in capture rates compared to control substances.
属性
分子式 |
C9H10F2O2 |
|---|---|
分子量 |
188.17 g/mol |
IUPAC 名称 |
4-(difluoromethyl)-1,2-dimethoxybenzene |
InChI |
InChI=1S/C9H10F2O2/c1-12-7-4-3-6(9(10)11)5-8(7)13-2/h3-5,9H,1-2H3 |
InChI 键 |
FTBTWXUOHJOJEG-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C(F)F)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















